1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose
Overview
Description
1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose is a chemical compound with the molecular formula C34H28O9 and a molecular weight of 580.58 g/mol . It is a derivative of ribofuranose, where the hydroxyl groups at positions 1, 2, 3, and 5 are replaced by benzoyl groups, and a methyl group is attached to the second carbon atom. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
It’s known to be a carbohydrate derivative and is used as an intermediate in organic synthesis and pharmaceutical research .
Mode of Action
It’s synthesized through a four-step reaction of lactonization reaction, acylation, carbonyl reduction, and reacylation .
Biochemical Pathways
It’s known to be used in the synthesis of ribavirin, a potent antiviral drug prescribed primarily for the treatment of hepatitis c and respiratory syncytial virus (rsv) infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose involves multiple steps starting from D-fructose . The process includes:
Lactonization Reaction: D-fructose is converted to 2-C-methyl-D-ribonic acid-1,4-lactone using calcium oxide under specific reaction conditions.
Acylation: The lactone undergoes acylation with benzoyl chloride in the presence of triethylamine, yielding 2,3,5-tribenzoyloxy-2-C-methyl-beta-D-ribofuranose.
Carbonyl Reduction: The intermediate is reduced using sodium bis(2-methoxyethoxy)aluminum hydride, achieving a high yield of 96.20%.
Reacylation: The final step involves reacylation to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. The use of efficient catalysts and reaction conditions is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove benzoyl groups or reduce carbonyl functionalities.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Pharmaceutical Research: The compound is used in the development of antiviral and anticancer agents due to its structural similarity to nucleosides.
Biological Studies: It is employed in studies involving carbohydrate metabolism and enzyme interactions.
Industrial Applications: The compound is used in the production of fine chemicals and as a building block for various chemical processes
Comparison with Similar Compounds
Similar Compounds
2,3,5-Tri-O-benzoyl-2-C-methyl-beta-D-ribofuranose: Similar structure but lacks one benzoyl group.
1,2,3,5-Tetra-O-acetyl-2-C-methyl-beta-D-ribofuranose: Similar structure with acetyl groups instead of benzoyl groups.
2-C-Methyl-beta-D-ribofuranose: The parent compound without any benzoyl groups.
Uniqueness
1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four benzoyl groups and a methyl group enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
[(2R,3R,4R,5S)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33+,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZSLTLDMBDKOU-VBHQRPIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446667 | |
Record name | 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15397-15-6 | |
Record name | β-D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15397-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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